Accurate detection and quantification of AFB2 in food and agricultural commodities are crucial for ensuring food safety and preventing human and animal exposure. Researchers investigate various techniques for AFB2 detection, including:
These research efforts aim to develop more efficient, accurate, and accessible methods for AFB2 detection to safeguard food quality and consumer health.
Extensive research focuses on understanding the mechanisms by which AFB2 exerts its toxic effects. Studies investigate:
Understanding these mechanisms is crucial for developing strategies to mitigate the harmful effects of AFB2 exposure.
Researchers are actively exploring various strategies to control and minimize AFB2 contamination in food and agricultural products, including:
Aflatoxin B2 is a naturally occurring mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It belongs to a class of compounds known as aflatoxins, which are characterized by their potent toxicity and carcinogenicity. The chemical formula for aflatoxin B2 is C17H14O6, and it features a complex structure that includes a coumarin moiety and multiple functional groups, contributing to its biological activity and reactivity .
Aflatoxin B2 is recognized for its toxicological effects, including mutagenicity and carcinogenicity. It inhibits protein synthesis and affects cellular functions by disrupting nucleic acid metabolism. Studies have shown that aflatoxin B2 can lead to growth retardation in various organisms and induce neuroendocrine changes . Compared to aflatoxin B1, aflatoxin B2 is considered less potent but still poses significant health risks.
The total synthesis of aflatoxin B2 has been explored through various methodologies since its first synthesis reported in 1968. Notable approaches include:
Research on aflatoxin B2 interactions primarily focuses on its binding affinity to DNA and proteins. Studies indicate that aflatoxin B2 can form adducts with DNA, leading to mutations that may initiate cancer development. The interaction with cellular macromolecules is crucial for understanding its biological effects and mechanisms of toxicity .
Aflatoxin B2 shares structural similarities with other aflatoxins but exhibits unique properties that differentiate it from them. Below is a comparison with related compounds:
Compound | Structure Characteristics | Potency (Carcinogenicity) | Unique Features |
---|---|---|---|
Aflatoxin B1 | Similar structure | More potent than B2 | Higher mutagenic activity |
Aflatoxin G1 | Different functional groups | Less potent than B1 | Distinct ring structure |
Aflatoxin G2 | Similar to G1 | Less potent than G1 | Variations in functional groups |
Sterigmatocystin | Different backbone | Less studied | Found in different fungal species |
Aflatoxin B2 is unique due to its specific structural features that influence its biological activity and toxicity profile compared to other aflatoxins. Its lower potency relative to aflatoxin B1 suggests a distinct mechanism of action while still posing significant health risks.
The discovery of AFB2 is intertwined with the 1960 outbreak of "Turkey X disease," which killed approximately 100,000 turkeys in England. Investigations traced the cause to Brazilian groundnut meal contaminated with Aspergillus flavus. Initial chemical characterization in 1963 identified aflatoxins B1, B2, G1, and G2 as difurocoumarin derivatives. AFB2 was distinguished from AFB1 by its lack of a double bond in the difuran ring system, confirmed via hydrogenation experiments and mass spectrometry.
Aflatoxins belong to the mycotoxin class—toxic secondary metabolites produced by fungi. AFB2 is classified under Group 1 carcinogens by the International Agency for Research on Cancer (IARC) and is part of the "B-series" aflatoxins, which fluoresce blue under ultraviolet light. Its structural relationship to other aflatoxins is summarized below:
Aflatoxin Type | Structure | Fluorescence | Primary Producers |
---|---|---|---|
B1 | Cyclopentenone + difuran | Blue | A. flavus, A. parasiticus |
B2 | Dihydro-B1 (saturated difuran) | Blue | A. flavus, A. parasiticus |
G1 | Lactone + difuran | Green | A. parasiticus |
G2 | Dihydro-G1 | Green | A. parasiticus |
Table 1: Classification of major aflatoxins.
Aflatoxin B2 is characterized by the molecular formula C₁₇H₁₄O₆ with a molecular weight of 314.29 grams per mole [1] [2] [3]. The compound belongs to the difurocoumarocyclopentenone class of organic compounds, featuring a complex polycyclic aromatic structure [1] [4]. The systematic International Union of Pure and Applied Chemistry name for aflatoxin B2 is (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione [1] [3].
The structural framework of aflatoxin B2 consists of a hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene skeleton with oxygen functionality at positions 1, 4, and 11 [1]. This mycotoxin is also known by alternative names including dihydroaflatoxin B1, reflecting its close structural relationship to aflatoxin B1 [2] [6]. The Chemical Abstracts Service registry number for aflatoxin B2 is 7220-81-7 [2] [5].
The molecular structure comprises a coumarin nucleus fused with a difuran moiety and a cyclopentanone ring system [33]. Unlike aflatoxin B1, aflatoxin B2 contains a saturated cyclopentanone ring rather than the unsaturated cyclopentenone ring found in its analog [16] [33]. This structural difference represents a critical distinction that affects the compound's chemical and biological properties.
Aflatoxin B2 exhibits defined stereochemistry with two stereocenters in its molecular structure [4]. The compound exists as the (6aR-cis)-isomer, indicating specific spatial arrangements of atoms around the stereogenic centers [1] [3]. Computational studies using density functional theory at the B3LYP/6-311G(d,p) level have revealed that the optimized structure of aflatoxin B2 is non-planar, with the orientation of the pentagon ring contributing to its three-dimensional conformation [27].
X-ray crystallography data has provided detailed insights into the structural arrangements of aflatoxin B2 [27]. The initial crystallographic structure serves as the foundation for understanding the most stable conformational states of the molecule. The non-planar geometry significantly influences the compound's reactivity and interaction patterns with other molecules.
The stereochemical configuration of aflatoxin B2 differs from that of other aflatoxins in the series, particularly in the cyclopentanone ring region [27]. Atom-in-molecule analysis has identified the presence of a partial covalent intramolecular bond between C6 and O5 atoms, which contributes to the overall structural stability [27]. This intramolecular interaction affects the electronic distribution within the molecule and influences its chemical behavior.
Aflatoxin B2 demonstrates specific thermal characteristics that define its physical state under various temperature conditions. The melting point of aflatoxin B2 ranges from 286 to 289 degrees Celsius [6] [10]. This relatively high melting point reflects the stable crystalline structure of the compound and the strength of intermolecular forces within the solid state.
The boiling point of aflatoxin B2 is estimated at 373.98 degrees Celsius, though this value represents a rough estimate based on computational predictions [6] [10]. The flash point has been determined to be 11 degrees Celsius, indicating the minimum temperature at which the compound can form an ignitable mixture with air [6] [10].
Property | Value | Source |
---|---|---|
Melting Point | 286-289°C | ChemicalBook [6] |
Boiling Point | 373.98°C (estimate) | ChemicalBook [6] |
Flash Point | 11°C | ChemicalBook [6] |
Density | 1.2564 g/cm³ (estimate) | ChemicalBook [6] |
Aflatoxin B2 exhibits distinctive spectroscopic properties that enable its identification and quantification through various analytical methods. Ultraviolet absorption spectroscopy reveals characteristic absorption maxima at wavelengths of 202, 220, 265, and 363 nanometers [12] [14]. These absorption bands correspond to electronic transitions within the conjugated aromatic system of the molecule.
Fluorescence spectroscopy provides particularly valuable identification characteristics for aflatoxin B2 [11] [12]. The compound shows fluorescence excitation peaks at wavelengths of 222, 265, and 363 nanometers, with emission occurring at 425 nanometers for B-group aflatoxins [11] [14]. Under ultraviolet light conditions, aflatoxin B2 exhibits blue fluorescence, distinguishing it from G-group aflatoxins that display green fluorescence [8] [11].
Nuclear magnetic resonance spectroscopy has provided detailed structural information about aflatoxin B2 [14] [19]. Key proton nuclear magnetic resonance signals include H-4 at 4.41 parts per million, H-5 at 3.46 parts per million, and H-9 at 6.43 parts per million [14]. Carbon-13 nuclear magnetic resonance data shows characteristic signals for C-1 at 154.8 parts per million and C-17 at 56.4 parts per million [14].
Mass spectrometry analysis reveals the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 315.17 and the sodium adduct [M+Na]⁺ at 337 [12] [22]. The fragmentation pattern shows continuous loss of carbon monoxide as the main pathway, with additional losses of methyl and methanol groups from the methoxy substituent [36].
Spectroscopic Method | Key Values | Notes |
---|---|---|
UV Absorption | 202, 220, 265, 363 nm | λmax values [12] |
Fluorescence Excitation | 222, 265, 363 nm | Excitation wavelengths [11] |
Fluorescence Emission | 425 nm | B-group emission [11] |
¹H NMR | H-4: 4.41, H-9: 6.43 ppm | Key proton signals [14] |
MS [M+H]⁺ | 315.17 m/z | Molecular ion [12] |
The solubility characteristics of aflatoxin B2 vary significantly depending on the solvent system employed [6] [12]. In aqueous solutions, aflatoxin B2 demonstrates limited solubility with a water solubility of approximately 15 milligrams per liter at unspecified temperature conditions [6] [10]. This low aqueous solubility reflects the hydrophobic nature of the molecule due to its extensive aromatic ring system.
Organic solvents provide much better dissolution capabilities for aflatoxin B2 [12]. Dimethyl sulfoxide achieves solubility of approximately 12 milligrams per milliliter, while dimethyl formamide demonstrates even better performance with solubility reaching 20 milligrams per milliliter [6] [12]. For analytical applications requiring aqueous conditions, a mixture of dimethyl formamide and phosphate-buffered saline at pH 7.2 in a 1:1 ratio provides solubility of approximately 0.5 milligrams per milliliter [12].
The compound shows reasonable solubility in chloroform, as evidenced by its use for optical rotation measurements [6]. Acetonitrile also serves as an effective solvent for aflatoxin B2, particularly in chromatographic applications [12] [21]. Methanol provides limited solubility compared to other organic solvents [12].
Solvent | Solubility | Applications |
---|---|---|
Water | 15 mg/L | Limited aqueous use [6] |
DMSO | 12 mg/mL | Organic dissolution [12] |
DMF | 20 mg/mL | Best organic solubility [12] |
DMF:PBS (1:1) | 0.5 mg/mL | Aqueous buffer systems [12] |
Acetonitrile | Soluble | Analytical methods [12] |
Aflatoxin B2 demonstrates variable stability characteristics depending on environmental conditions and storage parameters [17] [28] [30]. Under normal ambient conditions, the compound remains chemically stable when stored appropriately at temperatures between 2 and 8 degrees Celsius with protection from light exposure [6] [17]. The recommended storage conditions help prevent degradation reactions that can compromise the integrity of the molecule.
Temperature effects significantly influence the stability of aflatoxin B2 over extended periods [30]. Storage studies conducted over 11 months revealed that samples maintained at room temperature (25 degrees Celsius) experienced greater degradation compared to those stored under refrigerated conditions at 4 degrees Celsius or frozen at -80 degrees Celsius [30]. The compound shows improved stability at lower temperatures, with minimal differences observed between refrigerated and frozen storage conditions [30].
Ultraviolet radiation exposure causes photodegradation of aflatoxin B2 through photochemical reaction mechanisms [28] [29] [31]. Studies using ultraviolet-A light at 365 nanometers demonstrated dose-dependent reduction in aflatoxin B2 concentrations, with decreases ranging from 13.1% to 30.3% at various exposure doses between 1.22 and 4.88 joules per square centimeter [31]. Pulsed light irradiation studies have shown that aflatoxin B2 degradation follows second-order reaction kinetics, with the degradation rate proportional to both irradiation intensity and initial aflatoxin concentration [28].
Thermal stability analysis indicates that aflatoxin B2 maintains structural integrity under moderate heating conditions but begins thermal decomposition at temperatures exceeding 160 degrees Celsius [30] [31]. The compound demonstrates greater resistance to photodegradation compared to aflatoxin B1, suggesting structural differences that confer enhanced stability under light exposure conditions [28] [31].
Condition | Stability Effect | Time Frame |
---|---|---|
Room Temperature (25°C) | Gradual degradation | 11 months study [30] |
Refrigerated (4°C) | Enhanced stability | 11 months study [30] |
UV Light (365 nm) | 13-30% reduction | Various doses [31] |
Heat (>160°C) | Thermal decomposition | Temperature threshold [30] |
Aflatoxin B2 belongs to the B-group of aflatoxins, which are characterized by the presence of a cyclopentanone ring system rather than the six-membered lactone ring found in G-group aflatoxins [15] [16] [33]. The fundamental structural distinction between aflatoxin B2 and aflatoxin B1 lies in the saturation state of the cyclopentanone ring, where aflatoxin B2 contains a saturated ring while aflatoxin B1 features an unsaturated cyclopentenone ring with a double bond [16] [33] [36].
The molecular formulas clearly illustrate these relationships, with aflatoxin B1 having the formula C₁₇H₁₂O₆ (molecular weight 312.3 grams per mole) compared to aflatoxin B2's formula C₁₇H₁₄O₆ (molecular weight 314.3 grams per mole) [15] [33]. The additional two hydrogen atoms in aflatoxin B2 result from the reduction of the double bond in the cyclopentenone ring, converting it to a saturated cyclopentanone structure [16] [36].
G-group aflatoxins, including aflatoxin G1 (C₁₇H₁₂O₇, 328.3 grams per mole) and aflatoxin G2 (C₁₇H₁₄O₇, 330.3 grams per mole), contain an additional oxygen atom incorporated into a six-membered lactone ring system [15] [33]. This structural modification results in different fluorescence properties, with G-group aflatoxins exhibiting green fluorescence under ultraviolet light compared to the blue fluorescence characteristic of B-group aflatoxins [8] [15].
Biosynthetic pathway studies have revealed that aflatoxin B1 and aflatoxin B2 can arise independently through branched biosynthetic routes rather than through direct interconversion [16] [18]. Aflatoxin B2 formation involves the reduction of dihydrosterigmatocystin, while aflatoxin B1 synthesis proceeds through sterigmatocystin as an intermediate [16] [32]. This independent biosynthetic origin explains the structural differences and the ability of certain fungal strains to produce aflatoxin B2 as the predominant metabolite [16] [18].
Aflatoxin Type | Molecular Formula | Molecular Weight (g/mol) | Ring System | Fluorescence Color |
---|---|---|---|---|
Aflatoxin B1 | C₁₇H₁₂O₆ | 312.3 | Cyclopentenone (unsaturated) | Blue [15] |
Aflatoxin B2 | C₁₇H₁₄O₆ | 314.3 | Cyclopentanone (saturated) | Blue [15] |
Aflatoxin G1 | C₁₇H₁₂O₇ | 328.3 | Lactone + cyclopentenone | Green [15] |
Aflatoxin G2 | C₁₇H₁₄O₇ | 330.3 | Lactone + cyclopentanone | Green [15] |
Acute Toxic;Health Hazard